|

REACTION_CXSMILES

|

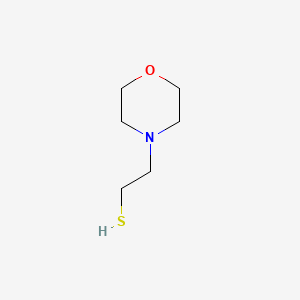

[CH2:1]1[O:3][CH2:2]1.[C:4]([S-])#[N:5].[K+].[C:8]1(C)C=CC=CC=1.[CH2:15]([SH:19])[CH2:16]CC>O>[O:3]1[CH2:2][CH2:4][N:5]([CH2:16][CH2:15][SH:19])[CH2:8][CH2:1]1 |f:1.2|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[S-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

3.88 kg

|

|

Type

|

reactant

|

|

Smiles

|

[S-]C#N.[K+]

|

|

Name

|

|

|

Quantity

|

8 L

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)S

|

|

Name

|

103

|

|

Quantity

|

1.94 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

|

Name

|

|

|

Quantity

|

5.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

The plant for the continuous synthesis

|

|

Type

|

CUSTOM

|

|

Details

|

consisted of a cascade of three reaction vessels 120, 122 and 124

|

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling jacket 100, stirrer 101, nitrogen inlet 102

|

|

Type

|

CUSTOM

|

|

Details

|

In vessel 120 there is located

|

|

Type

|

CUSTOM

|

|

Details

|

There is connected to vessel

|

|

Type

|

EXTRACTION

|

|

Details

|

124 a cooler 132, a separator 134, an extraction column 136 and a plate reactor 138

|

|

Type

|

CUSTOM

|

|

Details

|

Reaction vessels 120, 122 and 124 for safety purposes

|

|

Type

|

CUSTOM

|

|

Details

|

absolute during the reaction

|

|

Type

|

CUSTOM

|

|

Details

|

There were pumped into vessel

|

|

Type

|

ADDITION

|

|

Details

|

Vessel 120 was filled to such an extent

|

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture then went through line 105 to vessel

|

|

Type

|

CUSTOM

|

|

Details

|

122 and subsequently through line 126 to vessel 124 and then into cooler 132 and from there was pumped through line 106 into the phase separator 134

|

|

Type

|

WAIT

|

|

Details

|

In vessels 122 and 12 the average residence time was also 1 hour

|

|

Duration

|

1 h

|

|

Type

|

CUSTOM

|

|

Details

|

30°C.

|

|

Type

|

CUSTOM

|

|

Details

|

40°C

|

|

Type

|

TEMPERATURE

|

|

Details

|

In the cooler 132 the reaction mixture was cooled to + 15°C.

|

|

Type

|

CUSTOM

|

|

Details

|

a continuous separation of the aqueous phase from the toluene phase

|

|

Type

|

EXTRACTION

|

|

Details

|

The toluene solution was pumped through line 107 into the extraction column 136

|

|

Type

|

WASH

|

|

Details

|

washed by countercurrent

|

|

Type

|

ADDITION

|

|

Details

|

was introduced through line 108

|

|

Type

|

EXTRACTION

|

|

Details

|

Thereupon the contents of extraction column 136

|

|

Type

|

TEMPERATURE

|

|

Details

|

was suitably maintained in motion by a pulsation pump 144 which

|

|

Type

|

EXTRACTION

|

|

Details

|

in the extraction

|

|

Type

|

ADDITION

|

|

Details

|

At this place the toluene solution is mixed with the morpholine that

|

|

Type

|

TEMPERATURE

|

|

Details

|

heated with steam at 0.3 atmospheres absolute to 100° to 110°C

|

|

Type

|

WAIT

|

|

Details

|

The average residence time in reactor 138 is generally 2 hours

|

|

Duration

|

2 h

|

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1CCN(CC1)CCS

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.35 kg |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |